molecular formula C12H18O3 B2476936 3-(Furan-2-yl)-6-methylheptanoic acid CAS No. 857820-39-4

3-(Furan-2-yl)-6-methylheptanoic acid

Cat. No. B2476936
M. Wt: 210.273
InChI Key: JEKLOINPWUACIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Furan-2-yl)-6-methylheptanoic acid” seems to be a complex organic molecule that likely contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the chemical industry .


Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, there are general methods for synthesizing furan derivatives. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, furan derivatives in general can undergo a variety of chemical reactions. For instance, they can participate in Friedel–Crafts reactions, and their reactivity can be influenced by factors such as electrophilic activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific molecular structure. Furan derivatives can have diverse properties depending on their functional groups .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Deuterium-Labelled Compounds : Research has been conducted on synthesizing deuterium-labelled compounds related to furan-2-yl structures, including the synthesis of 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine-d4 from 6-(furan-2-yl)-nicotinonitrile (Ismail & Boykin, 2004).
  • Natural Furan-Cyclized Diarylheptanoids Synthesis : Studies have focused on synthesizing natural diarylheptanoids, starting from 2-furaldehyde, for potential biological applications (Secinti & SeÇen, 2015).

Pharmacological Properties

  • Antinociceptive Properties : Research into the pharmacological properties of furan derivatives has shown strong antinociceptive properties in mice, suggesting potential therapeutic uses for pain management (Siwek et al., 2008).

Chemical Reactions and Properties

  • Methylation of Furan Ring in F-Acids : Investigations into the methylation of the furan ring in F-acids have been conducted, which are relevant for understanding the chemical behavior of furan derivatives in biological systems (Scheinkönig et al., 1995).

Antimicrobial Activity

  • Antimicrobial Activity of Furan Derivatives : Studies have shown that certain furan derivatives possess good antimicrobial activity against yeast-like fungi and bacteria, indicating their potential use in developing new antimicrobial agents (Kalyaev et al., 2022).

Applications in Solar Cells

  • Dye-Sensitized Solar Cells : Furan derivatives have been studied for their application in dye-sensitized solar cells, focusing on their electrical and optical properties to enhance solar cell efficiency (Zhang et al., 2018).

Formation in Food Processing

  • Formation in Maillard-Type Reactions : Research has explored the formation of furan and methylfuran by Maillard-type reactions in model systems and food, which is essential for understanding the impact of cooking and processing on food chemistry (Limacher et al., 2008).

Antiprotozoal Activity

  • Antiprotozoal Activity : The antiprotozoal activity of furan derivatives has been evaluated, showing promising results against pathogens like Trypanosoma and Plasmodium, indicating potential for developing new antiprotozoal drugs (Ismail et al., 2003).

Safety And Hazards

While specific safety and hazard information for “3-(Furan-2-yl)-6-methylheptanoic acid” was not found, it’s important to handle all chemicals with appropriate safety precautions. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

Future Directions

The future directions for research and development involving “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific applications and properties. In general, furan derivatives are considered important platform chemicals with potential for various applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

properties

IUPAC Name

3-(furan-2-yl)-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKLOINPWUACIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-6-methylheptanoic acid

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